3,5-Dimethyl-1H-pyrazol-4-amine
Overview
Description
3,5-Dimethyl-1H-pyrazol-4-amine is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the functionalization of the pyrazole ring. For instance, the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands, which are closely related to 3,5-dimethyl-1H-pyrazol-4-amine, has been achieved by aminoalkylation of 3,5-dimethylpyrazole . Another approach for synthesizing pyrazolo[3,4-d]pyrimidines, which are structurally related to 3,5-dimethyl-1H-pyrazol-4-amine, involves the reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines . These methods demonstrate the versatility in the synthesis of pyrazole derivatives by introducing various substituents at specific positions on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques. For example, the structure of pyrazole derivatives has been established by 1H NMR and 13C NMR spectroscopy . X-ray structure analysis can also be used to confirm the neutral nature of bridging-pyrazolate ligands in certain pyrazole complexes .
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions. For instance, the reaction of pyrazole ligands with [RhCl(COD)]2 leads to the formation of water-soluble pyrazolate rhodium(I) complexes . Pyrazole derivatives can also undergo cycloaddition reactions, as demonstrated by the synthesis of pyrazolo[3,4-d]pyrimidines . Additionally, pyrazole derivatives can react with nitrogen-containing bases, leading to nucleophilic substitution or ring cleavage, depending on the nature of the base .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the solubility of pyrazole complexes in polar solvents such as water can be attributed to the presence of aminoalkyl groups and the zwitterionic nature of the pyrazolate ligands . The reactivity of pyrazole derivatives towards various reagents, such as amines, phenols, and thioglycolic acid, can be studied to understand their chemical behavior and potential applications .
Safety And Hazards
Future Directions
One of the synthesized compounds, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, has a promising melting point and thermal stability and can be considered as a potential melt-castable explosive . This suggests that 3,5-Dimethyl-1H-pyrazol-4-amine and its derivatives could have potential applications in the development of new explosives .
properties
IUPAC Name |
3,5-dimethyl-1H-pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVWRBNPXCUYJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200690 | |
Record name | Pyrazole, 4-amino-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1H-pyrazol-4-amine | |
CAS RN |
5272-86-6 | |
Record name | 3,5-Dimethyl-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5272-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 4-amino-3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 4-amino-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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